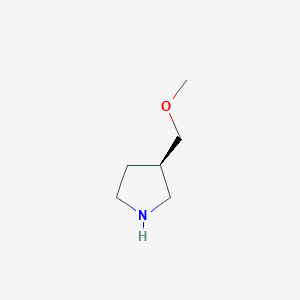

(R)-3-(Methoxymethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(Methoxymethyl)pyrrolidine” is a type of organic compound. It’s a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular formula for “®-3-(Methoxymethyl)pyrrolidine” is C6H13NO . It includes six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Chemical Reactions Analysis

The specific chemical reactions involving “®-3-(Methoxymethyl)pyrrolidine” are not detailed in the sources I found. Pyrrolidine derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact structure and conditions .

Scientific Research Applications

Asymmetric Synthesis : This compound is utilized in the asymmetric synthesis of other chemical entities. For instance, its use in the asymmetric conjugate addition reaction resulted in optically active 3-substituted 2-exo-methylenecyclohexanones with high enantiomeric excess (Tamura et al., 1990).

Diels-Alder Reaction : It has been used in the Diels-Alder reaction for synthesizing 4-nitrocyclohexanones with high enantiomeric purity and diastereoselectivity (Enders et al., 1992).

Stereoselective Synthesis : Research demonstrates its application in the highly stereoselective synthesis of C2-chiral and meso nitroxides from an optically active pyrrolidine (Shibata et al., 2000).

Synthesis of Enantiomeric Pairs : It has been employed in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry (Yamamoto et al., 1993).

Chiral Auxiliaries in Chemistry : The compound serves as a chiral auxiliary in various chemical reactions, such as asymmetric alkylation of carboxamides (Kawanami et al., 1984).

GABA Uptake Inhibitors : Research has explored its derivatives for use as GABA uptake inhibitors, showing potential in neurological applications (Fülep et al., 2006).

Ring Contraction in Organic Chemistry : Studies have shown its transformation into other structures, like the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines (Tehrani et al., 2000).

Synthesis of Bioactive Molecules : It has been used as an intermediate in synthesizing various bioactive molecules, demonstrating its versatility in pharmaceutical applications (Kotian et al., 2005).

properties

IUPAC Name |

(3R)-3-(methoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTINRJGGSAKCEO-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxypropyl)sulfamoyl]benzoic acid](/img/structure/B1361645.png)

![6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B1361647.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B1361648.png)

![ethyl 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1361651.png)

![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)